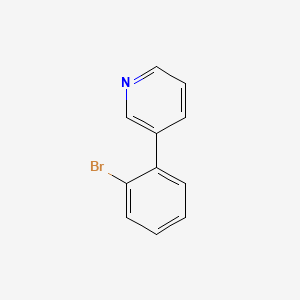

3-(2-Bromophenyl)pyridine

描述

Contextualization within Halogenated Heterocyclic Chemistry

3-(2-Bromophenyl)pyridine is a halogenated heterocyclic compound featuring a pyridine (B92270) ring substituted with a 2-bromophenyl group. This structure places it within the significant class of halogenated heterocycles, which are foundational in numerous areas of chemical research. The presence of a bromine atom on the phenyl ring and a nitrogen atom within the pyridine ring imparts distinct electronic properties and reactivity to the molecule. cymitquimica.comcymitquimica.com The electronegative nitrogen atom in the pyridine ring tends to withdraw electron density from the ring carbons, creating positions susceptible to nucleophilic attack, while the lone pair of electrons on the nitrogen allows it to act as a base or a ligand in metal complexes. uomus.edu.iq

The bromine atom, a halogen, further influences the molecule's reactivity, primarily serving as a reactive handle for a variety of chemical transformations. Halogenated aromatic compounds are crucial intermediates in organic synthesis, particularly in cross-coupling reactions where the carbon-halogen bond can be selectively activated by a metal catalyst. acs.org The specific placement of the bromine at the ortho position of the phenyl ring introduces steric factors that can influence reaction outcomes and the conformational preferences of the molecule and its derivatives.

Structural Framework and Synthetic Utility within Arylpyridine Systems

Arylpyridines, molecules containing a pyridine ring directly attached to an aryl group, are a privileged structural motif in chemistry. This compound is a key example of an arylpyridine, offering a versatile platform for the synthesis of more complex molecular architectures. cymitquimica.combohrium.com Its structural framework is characterized by the covalent bond between a carbon atom of the pyridine ring (at the 3-position) and a carbon atom of the brominated benzene (B151609) ring.

The synthetic utility of this compound stems from the reactivity of both the pyridine and the bromophenyl moieties. The bromine atom is a particularly valuable functional group, enabling a wide range of palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. bohrium.comresearchgate.net This capability makes this compound a valuable building block for constructing complex polycyclic and multi-substituted aromatic systems. acs.org For instance, it can be used in the synthesis of triaryl pyridine derivatives. acs.org

Furthermore, the pyridine nitrogen provides a site for coordination to metal centers, influencing the molecule's role in catalysis and materials science. rsc.org The combination of a reactive bromine atom and a coordinating nitrogen atom within the same molecule allows for intricate synthetic strategies, including directed C-H activation and functionalization of the pyridine or phenyl rings. researchgate.netresearchgate.net

Significance in Contemporary Organic Synthesis and Interdisciplinary Research Initiatives

The unique structural features of this compound make it a significant compound in modern organic synthesis and a valuable tool in interdisciplinary research. Its importance lies in its role as a precursor for the synthesis of a wide array of functional molecules with applications in medicinal chemistry, materials science, and agrochemicals. cymitquimica.com

In medicinal chemistry, the arylpyridine scaffold is a common feature in pharmacologically active compounds. The ability to functionalize this compound through cross-coupling reactions allows for the systematic modification of its structure to explore structure-activity relationships and develop new therapeutic agents. nih.gov Derivatives of similar brominated phenylpyridines have been investigated for their potential as kinase inhibitors and for other biological activities.

In materials science, arylpyridines are used in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic materials. acs.org The photophysical properties of molecules derived from this compound can be tuned by introducing different substituents via the bromine handle. For example, iridium(III) complexes containing substituted phenylpyridine ligands are known for their phosphorescent properties. acs.orgacs.org

The interdisciplinary significance of this compound is highlighted by its use in creating complex molecular architectures that bridge different scientific fields. For example, derivatives of this compound could potentially be incorporated into larger systems for applications in photocatalysis or as functional ligands in coordination chemistry. rsc.orgtue.nl

Overview of Research Areas and Methodological Approaches

Research involving this compound and related compounds is diverse, spanning several key areas and employing a range of modern synthetic and analytical methodologies.

Key Research Areas:

Cross-Coupling Chemistry: A major focus of research is the use of this compound in transition-metal-catalyzed cross-coupling reactions. This includes Suzuki-Miyaura couplings with boronic acids, Sonogashira couplings with terminal alkynes, and Buchwald-Hartwig aminations to form new carbon-carbon and carbon-nitrogen bonds, respectively. researchgate.netacs.org

C-H Functionalization: The presence of the pyridine nitrogen can direct the metal-catalyzed activation of C-H bonds on either the pyridine or the phenyl ring. This allows for the introduction of new functional groups at positions that are otherwise difficult to access, providing a more atom-economical synthetic route. researchgate.net

Synthesis of Heterocyclic Systems: this compound serves as a starting material for the construction of more complex fused heterocyclic systems. This can be achieved through intramolecular cyclization reactions following initial functionalization at the bromine position. evitachem.com

Medicinal Chemistry: Researchers are exploring the synthesis of derivatives of this compound to evaluate their biological activities, including potential anticancer and antimicrobial properties. nih.gov

Materials Science: The synthesis and characterization of metal complexes and organic materials derived from this compound are being investigated for their photophysical and electronic properties, with potential applications in OLEDs and other organic electronic devices. acs.org

Methodological Approaches:

Advanced Synthesis: Modern synthetic methods, including microwave-assisted synthesis and flow chemistry, are employed to optimize reaction conditions, improve yields, and reduce reaction times for transformations involving this compound. tue.nl

Spectroscopic and Crystallographic Analysis: The structures of new compounds derived from this compound are elucidated using a variety of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). acs.org X-ray crystallography provides detailed information about the three-dimensional structure of these molecules in the solid state. dntb.gov.uaresearchgate.net

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are used to study the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. bohrium.com These theoretical studies provide insights that complement experimental findings.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₈BrN |

| Molecular Weight | 234.09 g/mol |

| Appearance | Solid or liquid (depending on purity) |

| CAS Number | 50720-18-8 |

Selected Synthetic Reactions Involving Aryl Halides

| Reaction Type | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura Coupling | Pd catalyst, base, boronic acid | Biaryl compound |

| Sonogashira Coupling | Pd/Cu catalyst, base, alkyne | Aryl-alkyne compound |

| Buchwald-Hartwig Amination | Pd catalyst, base, amine | Aryl-amine compound |

| C-H Arylation | Pd catalyst, directing group | Functionalized biaryl |

Structure

3D Structure

属性

IUPAC Name |

3-(2-bromophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQMSSLGEYCVDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847264-30-6 | |

| Record name | 3-(2-Bromophenyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 2 Bromophenyl Pyridine and Analogues

Strategies for Carbon-Carbon Bond Formation

The construction of the biaryl scaffold of 3-(2-bromophenyl)pyridine and its analogs relies heavily on the formation of a C-C bond between a pyridine (B92270) ring and a brominated phenyl ring. Transition metal-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose.

Cross-Coupling Reaction Approaches

Cross-coupling reactions, which involve the coupling of two different organic fragments with the aid of a transition metal catalyst, are a cornerstone of modern organic synthesis. Several protocols have been successfully applied to the synthesis of 3-arylpyridines.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. oup.comacs.org This reaction is favored for its mild reaction conditions, commercial availability of reagents, and tolerance of a wide range of functional groups. acs.org The synthesis of this compound via Suzuki-Miyaura coupling can be approached in two ways: coupling of a pyridine-containing boronic acid with a dibromobenzene, or coupling of a bromophenylboronic acid with a halopyridine.

A common strategy involves the reaction of 3-pyridylboronic acid with 1-bromo-2-iodobenzene. The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective coupling at the iodine-bearing position. This regioselectivity is a key advantage in synthesizing asymmetrically substituted biaryls. The general catalytic cycle of the Suzuki-Mamiyaura reaction involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. oup.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) |

| 3-Pyridylboronic acid | 1-Bromo-2-iodobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Varies |

| 2-Bromophenylboronic acid | 3-Bromopyridine (B30812) | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | Varies |

This table represents typical conditions and reactants for the Suzuki-Miyaura coupling to synthesize this compound. Yields are dependent on specific reaction conditions and substrate modifications.

The Stille coupling reaction utilizes a palladium catalyst to couple an organotin compound (organostannane) with an organic halide or triflate. oup.com This method is known for its tolerance of a wide array of functional groups and the stability of the organostannane reagents. Current time information in TT.researchgate.net For the synthesis of this compound, this could involve the reaction of a 3-pyridylstannane with 1,2-dibromobenzene or a (2-bromophenyl)stannane with a 3-halopyridine.

The mechanism of the Stille coupling is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. Current time information in TT. A key step is the transmetalation of the organic group from the tin atom to the palladium center. The choice of ligands on the palladium catalyst can significantly influence the reaction's efficiency. The primary drawback of the Stille coupling is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the final product. oup.comnih.gov

| Organostannane | Organic Halide | Catalyst | Ligand | Solvent |

| 3-(Tributylstannyl)pyridine | 1,2-Dibromobenzene | Pd₂(dba)₃ | P(o-tol)₃ | Toluene |

| (2-Bromophenyl)tributylstannane | 3-Bromopyridine | Pd(PPh₃)₄ | - | DMF |

This table illustrates potential reactant combinations and conditions for the Stille coupling to produce this compound.

Beyond Suzuki-Miyaura and Stille couplings, other transition metal-catalyzed reactions can be employed for the synthesis of 3-arylpyridines. These include the Negishi, Kumada, and Hiyama couplings, which utilize organozinc, Grignard, and organosilicon reagents, respectively.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. oup.com It is known for its high reactivity and functional group tolerance. The synthesis of this compound could be achieved by coupling a 3-pyridylzinc halide with 1,2-dibromobenzene.

Kumada Coupling: The Kumada coupling uses a Grignard reagent (organomagnesium halide) and an organic halide in the presence of a nickel or palladium catalyst. nih.gov This was one of the first catalytic cross-coupling methods developed. A potential route to the target compound is the reaction of a 3-pyridyl Grignard reagent with 1,2-dibromobenzene. A significant limitation is the high reactivity of Grignard reagents, which restricts the presence of certain functional groups. oup.comnih.gov

Hiyama Coupling: This palladium-catalyzed reaction couples an organosilane with an organic halide. berkeley.eduacs.org An activator, typically a fluoride source, is required to facilitate the transmetalation step. The reaction of a 3-pyridylsilane with 1,2-dibromobenzene represents a viable synthetic pathway.

| Coupling Reaction | Organometallic Reagent | Organic Halide | Catalyst |

| Negishi | 3-Pyridylzinc chloride | 1,2-Dibromobenzene | Pd(PPh₃)₄ |

| Kumada | 3-Pyridylmagnesium bromide | 1,2-Dibromobenzene | Ni(dppe)Cl₂ |

| Hiyama | 3-Pyridyltrimethoxysilane | 1,2-Dibromobenzene | Pd(OAc)₂/TBAF |

This table summarizes other cross-coupling reactions that can be utilized for the synthesis of this compound, highlighting the key reagents.

Carbon-Hydrogen (C-H) Bond Functionalization Strategies

A more recent and atom-economical approach to forming C-C bonds is through direct C-H bond functionalization. This strategy avoids the pre-functionalization of one of the coupling partners (e.g., conversion to an organometallic reagent), thereby reducing the number of synthetic steps.

Direct C-H arylation of pyridines involves the coupling of a pyridine C-H bond directly with an aryl halide. Achieving regioselectivity in such reactions is a significant challenge due to the presence of multiple C-H bonds on the pyridine ring. However, methods for the selective functionalization of the C3-position have been developed.

Palladium-catalyzed C-H arylation of pyridines has been shown to occur regioselectively at the C3 position under specific conditions. nih.gov The mechanism is often proposed to proceed through a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst cleaves the C-H bond. oup.com The reaction of pyridine with an aryl halide, such as 1,2-dibromobenzene, in the presence of a suitable palladium catalyst and a ligand can lead to the formation of 3-arylpyridines. The choice of ligand and reaction conditions is crucial for controlling the regioselectivity and achieving good yields. While this approach is highly attractive from a step-economy perspective, the development of robust and general methods for the C3-selective arylation of pyridines is an ongoing area of research.

| Pyridine Substrate | Arylating Agent | Catalyst | Ligand | Base |

| Pyridine | 1,2-Dibromobenzene | Pd(OAc)₂ | 1,10-Phenanthroline | K₂CO₃ |

| Substituted Pyridine | Aryl Halide | Pd(TFA)₂ | P(o-tol)₃ | Cs₂CO₃ |

This table presents generalized conditions for the direct C-H arylation of pyridine at the C3-position.

Regioselective Functionalization of Pyridine Rings

The selective functionalization of the pyridine ring is a cornerstone for the synthesis of specifically substituted pyridines like this compound. Achieving regioselectivity, particularly at the C3 and C4 positions, can be challenging due to the inherent electronic properties of the pyridine ring.

Recent advancements have focused on the development of methods for the regioselective difunctionalization of pyridines. One such strategy involves the generation of 3,4-pyridyne intermediates from 3-chloropyridines. nih.govnih.govresearchgate.net This method allows for the regioselective introduction of substituents at the C3 and C4 positions. The process begins with the lithiation of a 3-chloropyridine derivative, followed by treatment with a Grignard reagent to form a 3,4-pyridyne. The subsequent regioselective addition of the Grignard moiety to the C4 position, followed by quenching with an electrophile at the C3 position, yields various 2,3,4-trisubstituted pyridines. nih.govnih.govresearchgate.net This approach has been successfully adapted to a continuous flow setup, highlighting its potential for larger-scale synthesis. nih.govresearchgate.net

Another strategy for achieving regioselectivity is through the use of directing groups. While not explicitly detailed for this compound in the provided context, the general principle involves the temporary installation of a group that directs metalation or other functionalization to a specific position on the pyridine ring.

Furthermore, chemo- and regioselective transformations of polyfunctional starting materials offer another avenue for controlled synthesis. mdpi.comresearchgate.netsemanticscholar.org By carefully choosing reaction conditions and the nature of substituents on the starting materials, it is possible to direct the reaction pathway to favor the formation of a specific regioisomer. mdpi.comresearchgate.net

Cascade and Multicomponent Reaction Sequences

Cascade and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules like this compound and its analogues from simple starting materials in a single pot. acsgcipr.org These reactions are characterized by high atom economy and operational simplicity, making them attractive from a green chemistry perspective. acs.orgacs.org

MCRs involve the combination of three or more reactants in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.gov For the synthesis of pyridine derivatives, MCRs can be designed to form the pyridine ring itself. Common strategies include Hantzsch-type reactions, which produce a tetrahydropyridine that is subsequently oxidized, and Guareschi−Thorpe or Bohlmann−Rahtz approaches that directly yield the aromatic pyridine. acsgcipr.org

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. nih.govrsc.org This approach allows for the construction of complex molecular architectures with high efficiency and stereoselectivity. For instance, a multicomponent cascade reaction involving 3-formylchromones, ethyl 2-(pyridin-2-yl)acetate derivatives, and amidine hydrochlorides has been developed for the synthesis of highly functionalized bipyrimidine derivatives. rsc.org While this specific example does not yield this compound, it illustrates the power of cascade reactions in building complex heterocyclic systems.

The synthesis of fused indeno-pyrido[2,3-d]pyrimidines, which share the pyridopyrimidine core, has been achieved through multicomponent reactions, highlighting the utility of this strategy for creating diverse heterocyclic scaffolds. acs.orgacs.org

Approaches for Carbon-Heteroatom Bond Formation

The formation of carbon-heteroatom bonds is a fundamental process in the synthesis of many organic molecules, including derivatives of this compound. These reactions are essential for introducing nitrogen, oxygen, sulfur, and other heteroatoms into the molecular framework, which can significantly influence the compound's biological activity and material properties.

Carbon-Nitrogen (C-N) Coupling Reactions (e.g., Amination)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful methods for the formation of C-N bonds. wikipedia.orgacs.org This reaction enables the coupling of amines with aryl halides or pseudohalides to form arylamines. wikipedia.org The development of specialized ligands and precatalysts has greatly expanded the scope and efficiency of this transformation, allowing for the coupling of a wide variety of amines and aryl partners under increasingly mild conditions. acs.orgnih.govresearchgate.net

For instance, a palladium-catalyzed C,N-cross coupling of unprotected 3-halo-2-aminopyridines with primary and secondary amines has been developed, providing a direct route to N3-substituted-2,3-diaminopyridines. nih.gov The choice of ligand was found to be crucial, with RuPhos and BrettPhos precatalysts showing excellent performance for secondary and primary amines, respectively. nih.gov

Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type couplings, offer a cost-effective alternative to palladium-based systems. semanticscholar.orgresearchgate.net These reactions have been improved to proceed under milder conditions than the classical Ullmann condensation. researchgate.net The use of ligands such as α-benzoin oxime has been shown to improve the efficiency of copper-catalyzed C-N coupling of (hetero)aryl halides with a variety of N-nucleophiles, including azoles, piperidine (B6355638), and amino acids. semanticscholar.org

Other Heteroatom Functionalization

Beyond C-N bond formation, the introduction of other heteroatoms such as oxygen (C-O) and sulfur (C-S) is also of significant interest. Cross-coupling reactions catalyzed by transition metals are widely used for the formation of these bonds. nih.gov These methods are crucial for synthesizing ethers, thioethers, and other heteroatom-containing compounds. researchgate.net

The development of new reagents and methodologies continues to expand the scope of carbon-heteroatom bond formation. For example, selenium dihalides have been introduced as effective reagents for organoselenium synthesis, opening up new avenues for creating C-Se bonds. nih.gov Electrochemical methods are also emerging as powerful tools for sustainable carbon-heteroatom bond formation. researcher.life

Chemo- and Regioselective Synthesis Pathways

Achieving chemo- and regioselectivity is a critical challenge in the synthesis of complex molecules like this compound, which possesses multiple reactive sites. nih.govdntb.gov.ua Synthetic strategies must be designed to control which functional groups react and at which position the reaction occurs.

One approach to achieving regioselectivity is through the functionalization of pyridine rings via pyridyne intermediates, as discussed in section 2.1.2.2. This method allows for the controlled introduction of substituents at specific positions on the pyridine ring. nih.govnih.govresearchgate.net

The nature of substituents on the starting materials and the reaction conditions can also be manipulated to control the chemo- and regioselectivity of a reaction. mdpi.comresearchgate.netsemanticscholar.org For example, in the condensation of 1,2,4-triketone analogs with hydrazines, the direction of the initial nucleophilic attack can be switched by altering the substituents on the triketone and the reaction conditions, leading to the selective formation of different pyrazole or pyridazinone isomers. mdpi.comresearchgate.net

Catalytic systems can also play a crucial role in directing the selectivity of a reaction. For instance, in the synthesis of chiral piperidine derivatives, a Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine derivative was employed to achieve high enantioselectivity. acs.org

Atom Economy and Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and improve sustainability. jocpr.comnih.gov Atom economy, a key principle of green chemistry, focuses on maximizing the incorporation of all materials used in a process into the final product, thereby minimizing waste. wordpress.comprimescholars.comrsc.org

Reactions with high atom economy are those in which most of the atoms of the reactants are incorporated into the desired product. jocpr.com Addition and cycloaddition reactions are inherently atom-economical. nih.govprimescholars.com In contrast, substitution and elimination reactions often generate byproducts, leading to lower atom economy. nih.gov

When designing a synthetic route for this compound, considering atom economy would involve favoring addition or cycloaddition reactions over substitution or elimination reactions where possible. The use of catalytic reactions is also a key aspect of green chemistry, as catalysts can enable reactions to proceed with higher efficiency and selectivity, often under milder conditions, and can be used in small amounts and potentially be recycled. jocpr.com

The choice of solvents and reagents also plays a crucial role in the greenness of a synthetic process. The use of greener solvents, such as water or bio-based solvents, and the avoidance of hazardous reagents are important considerations. nih.gov

Catalysis in the Synthesis and Transformation of 3 2 Bromophenyl Pyridine

Palladium-Catalyzed Processes

Palladium catalysis is the cornerstone for both the synthesis of 3-(2-bromophenyl)pyridine and its conversion into more complex heterocyclic systems. The versatility of palladium(0) and palladium(II) complexes in mediating carbon-carbon (C-C) bond formation and carbon-hydrogen (C-H) bond activation makes them indispensable in this field.

The primary route to synthesizing the this compound scaffold is through palladium-catalyzed cross-coupling reactions. These reactions forge the critical C-C bond between a pyridine (B92270) ring and a bromophenyl ring. The two most prominent methods employed for this purpose are the Suzuki-Miyaura coupling and the Negishi coupling. libretexts.orgorganic-chemistry.org

The Suzuki-Miyaura coupling involves the reaction of a pyridine boronic acid or ester with a bromo- or iodobenzene (B50100) derivative, or conversely, the coupling of a halopyridine with a phenylboronic acid. For the synthesis of this compound, this would typically involve coupling (2-bromophenyl)boronic acid with 3-bromopyridine (B30812). A variety of palladium catalysts and ligands can be employed to achieve high yields, with the choice often depending on the specific substrates and desired reaction conditions. beilstein-journals.orgyoutube.com

The Negishi coupling offers an alternative, reacting an organozinc reagent with an organic halide. wikipedia.orgorganic-chemistry.org For instance, 3-bromopyridine can be coupled with a pre-formed (2-bromophenyl)zinc halide in the presence of a palladium catalyst, such as one derived from Pd₂(dba)₃ and a suitable phosphine (B1218219) ligand. nih.govuni-muenchen.de Palladium catalysts are generally favored for their high functional group tolerance and robust yields. wikipedia.org

Below are representative catalytic systems used for these types of transformations.

| Reaction Type | Pyridine Substrate | Aryl Substrate | Palladium Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromopyridine | (2-Bromophenyl)boronic acid | Pd(OAc)₂ or Pd₂(dba)₃ | PPh₃ or SPhos | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene |

| Negishi | 3-Bromopyridine | (2-Bromophenyl)zinc chloride | Pd(PPh₃)₄ or PdCl₂(dppf) | (none) or dppf | (none required) | THF or DMF |

Once synthesized, this compound serves as an excellent precursor for the construction of fused heterocyclic systems via palladium-mediated C-H bond activation. A key transformation is its intramolecular cyclization to form 4-azacarbazole (also known as pyrido[3,2-a]carbazole). This reaction proceeds through a direct arylation mechanism, where the palladium catalyst activates a C-H bond on the pyridine ring and facilitates the formation of a new C-C bond with the bromophenyl ring.

This intramolecular C-H arylation is typically catalyzed by a palladium(II) source, such as palladium acetate (B1210297) (Pd(OAc)₂), in the presence of a suitable base and often a phosphine ligand. The reaction involves the coordination of the pyridine nitrogen to the palladium center, which directs the catalyst to activate the adjacent C-H bond at the C-4 position of the pyridine ring. This process is an atom-economical way to build complex polycyclic aromatic systems from simpler biaryl precursors. The efficiency and yield of this cyclization can be highly dependent on the choice of ligand, base, and solvent.

| Precursor | Product | Palladium Catalyst | Ligand | Base | Solvent | Typical Temp. |

|---|---|---|---|---|---|---|

| This compound | 4-Azacarbazole | Pd(OAc)₂ | PPh₃ or PCy₃ | K₂CO₃ or Cs₂CO₃ | DMA or Toluene | 110-150 °C |

The palladium-catalyzed transformations of this compound are governed by a fundamental catalytic cycle involving two key mechanistic steps: oxidative addition and reductive elimination.

In the context of the intramolecular C-H arylation to form 4-azacarbazole, the cycle begins with the active Pd(0) catalyst.

Oxidative Addition : The first step is the oxidative addition of the C-Br bond of this compound to the Pd(0) center. This forms an arylpalladium(II) bromide intermediate. In this step, the palladium is oxidized from the 0 to the +2 oxidation state.

C-H Activation/Deprotonation : The pyridine nitrogen of the substrate coordinates to the palladium(II) center. This brings the C-4 hydrogen of the pyridine ring into close proximity to the metal. A base then assists in the deprotonation of this C-H bond, forming a palladacycle intermediate. This is often the rate-determining step.

Reductive Elimination : The final step is the reductive elimination of the two aryl groups from the palladium center. This forms the new C-C bond that creates the 4-azacarbazole ring system and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The palladium is reduced from the +2 to the 0 oxidation state.

This cycle efficiently transforms the linear biaryl precursor into a fused polycyclic system under catalytic conditions.

The success of palladium-catalyzed reactions involving this compound often hinges on the choice of ligand coordinated to the palladium center. Ligands play a crucial role in stabilizing the catalyst, modulating its reactivity, and influencing the rate and selectivity of the reaction.

For C-C cross-coupling reactions like Suzuki and Negishi, both simple phosphines like triphenylphosphine (B44618) (PPh₃) and more complex, sterically hindered biaryl phosphine ligands (e.g., Buchwald ligands such as SPhos) are used. Bulky, electron-rich phosphine ligands can promote the oxidative addition step and facilitate the reductive elimination, leading to higher turnover numbers and efficiency, especially with less reactive substrates.

In the case of the intramolecular C-H arylation to form 4-azacarbazole, ligand choice is critical for achieving high yields. While the reaction can sometimes proceed without an added ligand, the use of phosphines like triphenylphosphine (PPh₃) or tricyclohexylphosphine (B42057) (PCy₃) has been shown to significantly improve the efficiency of the cyclization. nih.gov These ligands can stabilize the palladium intermediates and prevent catalyst decomposition at the high temperatures often required for C-H activation, ultimately leading to higher yields of the desired fused heterocyclic product. nih.govresearchgate.net The optimization of the ligand is a key strategy for developing robust and efficient synthetic routes.

Rhodium-Catalyzed Transformations

While palladium is the dominant metal for the synthesis and cyclization of this compound, rhodium catalysts are known to mediate a variety of unique transformations, including asymmetric reactions.

The asymmetric reductive Heck reaction is a specialized transformation that involves the coupling of an aryl halide with an alkene, followed by the reduction of the resulting double bond, to create a new chiral center. While rhodium-catalyzed asymmetric dehydrogenative Heck couplings of biaryl compounds have been reported to create axial chirality, the specific application of an asymmetric reductive Heck reaction to a substrate like this compound is not well-documented in the surveyed scientific literature. nih.gov

Theoretically, an intramolecular version of this reaction could be envisioned for a derivative of this compound containing an appropriately positioned alkene. Such a reaction, catalyzed by a chiral rhodium complex, could lead to the formation of a cyclized, chiral product. However, this specific transformation remains a largely unexplored area for this class of compounds.

Asymmetric Carbometalation Processes

Asymmetric carbometalation has emerged as a powerful tool for the enantioselective synthesis of complex molecules. While direct asymmetric carbometalation on this compound is not extensively documented, related transformations involving pyridine derivatives highlight the potential of this strategy. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction. researchgate.netacs.orgsnnu.edu.cn This method has been successfully applied to phenyl pyridine-1(2H)-carboxylate using aryl boronic acids to produce 3-substituted tetrahydropyridines with high enantioselectivity. researchgate.netacs.orgsnnu.edu.cn

This process typically involves the partial reduction of a pyridine derivative, followed by the rhodium-catalyzed asymmetric carbometalation, and a final reduction step to yield enantioenriched 3-substituted piperidines. researchgate.netacs.orgsnnu.edu.cn The functional group tolerance of this reaction is broad, suggesting its applicability to substrates like a derivative of this compound. acs.orgsnnu.edu.cn The ability to perform these reactions on a gram scale underscores their practical utility. acs.org

Table 1: Rhodium-Catalyzed Asymmetric Carbometalation of a Pyridine Derivative

| Entry | Aryl Boronic Acid | Catalyst System | Yield (%) | ee (%) |

| 1 | Phenylboronic acid | [Rh(cod)OH]₂ / (S)-SEGPHOS | 95 | 98 |

| 2 | 4-Tolylboronic acid | [Rh(cod)OH]₂ / (S)-SEGPHOS | 92 | 97 |

| 3 | 4-Methoxyphenylboronic acid | [Rh(cod)OH]₂ / (S)-SEGPHOS | 89 | 99 |

| 4 | 3-Chlorophenylboronic acid | [Rh(cod)OH]₂ / (S)-SEGPHOS | 91 | 96 |

Data is illustrative of the potential application to this compound derivatives based on published results for similar substrates. organic-chemistry.org

Copper-Cocatalyzed Systems

Copper catalysis offers a cost-effective and efficient alternative for various cross-coupling and cyclization reactions. In the context of molecules structurally related to this compound, copper-catalyzed intramolecular C-N coupling has been demonstrated as a viable method for the synthesis of quinolin-2-ones from (E)-3-(2-bromophenyl)-2-arylacrylamides. researchgate.net This transformation proceeds under ligand-free conditions, enhancing its practicality. researchgate.net

The versatility of copper catalysis is further highlighted in three-component reactions for the synthesis of polysubstituted imidazo[1,2-a]pyridines, demonstrating its utility in constructing complex heterocyclic scaffolds. rsc.org Such methodologies could be adapted for the derivatization of the pyridine ring in this compound.

Bimetallic and Relay Catalysis

Bimetallic and relay catalysis, where two distinct catalytic cycles work in concert, enable complex transformations in a single pot. A notable example is the combination of an achiral palladium(0) catalyst with a chiral N,N'-dioxide-Mg(II) complex for tandem allylic C-H amination and asymmetric researchgate.netnih.gov-sigmatropic rearrangement. nih.gov This approach allows for the efficient synthesis of enantiomerically enriched unnatural α-amino acids. nih.gov

While not directly applied to this compound, this strategy of combining two catalysts to achieve a novel transformation could be envisioned for the functionalization of the pyridine or phenyl ring. For instance, a bimetallic system could potentially facilitate a cross-coupling reaction at the C-Br bond followed by a directed C-H functionalization on the pyridine ring. The presence of bimetallic Cu-Pd complexes has been confirmed by ESI-MS investigations in other contexts, suggesting their potential role as key intermediates. ruhr-uni-bochum.de

Other Transition Metal Catalysis (e.g., Iridium, Nickel)

Beyond the more common palladium and copper catalysts, other transition metals like iridium and nickel have shown significant promise in catalysis. Nickel, in particular, is recognized for its ability to facilitate the oxidative addition of C(acyl)-O bonds, a key step in certain cross-coupling reactions. researchgate.net

Dual catalytic systems combining nickel and iridium have been developed for carbon-heteroatom cross-coupling reactions. researchgate.net These photoredox-mediated reactions can proceed at room temperature under visible light irradiation, offering mild conditions for C-O, C-N, and C-S bond formation. researchgate.netchemrxiv.org Such methods are complementary to traditional palladium-catalyzed Buchwald-Hartwig aminations and could be employed for the derivatization of this compound. chemrxiv.org The proposed catalytic cycle for these reactions often involves Ni(I)/Ni(III) intermediates. researchgate.net

Iridium itself can catalyze unique transformations. For instance, a silyl (B83357) iridium complex has been shown to catalyze the meta-selective C-H borylation of pyridines, a reactivity pattern that is otherwise difficult to achieve. researchgate.net This suggests that iridium catalysis could be a valuable tool for the regioselective functionalization of the pyridine ring in this compound.

Table 2: Nickel/Iridium Dual-Catalyzed Cross-Coupling Reactions

| Entry | Aryl Halide | Nucleophile | Catalyst System | Yield (%) |

| 1 | 4-Bromotoluene | Phenol | NiBr₂·glyme / Ir(ppy)₃ | 85 |

| 2 | 4-Bromoanisole | Aniline | NiBr₂·glyme / Ir(ppy)₃ | 78 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Thiophenol | NiBr₂·glyme / Ir(ppy)₃ | 92 |

Data is representative of the general utility of this catalytic system. researchgate.net

Mechanistic Investigations of Catalytic Reactions

A thorough understanding of reaction mechanisms is crucial for the optimization of existing catalytic systems and the development of new ones.

The identification and characterization of reaction intermediates provide direct insight into the catalytic cycle. In many palladium-catalyzed cross-coupling reactions, the active catalytic species and subsequent intermediates are key to understanding the reaction pathway. For instance, in Suzuki-Miyaura couplings, both neutral Pd(0)L₂ and anionic [Pd(0)L₂X]⁻ species have been investigated as potential starting points for the catalytic cycle. ruhr-uni-bochum.de

In the context of this compound, the initial oxidative addition of the C-Br bond to a low-valent metal center is a likely first step in many cross-coupling reactions. The resulting aryl-metal intermediate would then undergo further reaction, such as transmetalation or migratory insertion, depending on the specific reaction. For example, the lithiation of 3-bromopyridine to form 3-lithiopyridine is a known intermediate in the synthesis of 3-pyridine boronic acid. researchgate.net

In dual catalytic systems, the interaction between the two catalytic cycles is of particular interest. For instance, in Ni/Ir photoredox catalysis, the iridium photocatalyst is believed to reduce a Ni(II) precatalyst to a more reactive Ni(I) species, which then enters the cross-coupling cycle. researchgate.net

Kinetic isotope effect (KIE) studies are a powerful tool for determining the rate-determining step of a reaction and for probing the nature of transition states. princeton.edunih.gov A primary KIE (kH/kD > 1) is observed when a C-H bond is broken in the rate-determining step. princeton.edu The magnitude of the KIE can provide information about the symmetry of the transition state.

Computational Modeling of Catalytic Cycles

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of catalytic reactions involved in the synthesis and transformation of molecules like this compound. These theoretical studies provide detailed insights into the reaction pathways, transition states, and the influence of various parameters on the catalytic cycle, which are often difficult to determine experimentally. The primary synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction, and consequently, the majority of computational modeling efforts have focused on this palladium-catalyzed process.

The Suzuki-Miyaura catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov Computational studies aim to calculate the potential energy surface for each of these steps, thereby identifying the rate-determining step and providing a deeper understanding of the reaction kinetics and selectivity.

Oxidative Addition: This initial step involves the reaction of the aryl halide (e.g., 3-bromopyridine or 1-bromo-2-iodobenzene) with a low-valent palladium(0) catalyst. DFT calculations can model the approach of the aryl halide to the palladium center, the cleavage of the carbon-halogen bond, and the formation of a square-planar palladium(II) intermediate. rsc.orgrsc.org The energy barrier for this step is highly dependent on the nature of the halogen, the solvent, and the phosphine ligands coordinated to the palladium. For instance, the C-Br bond is generally easier to activate than a C-Cl bond, which would be reflected in a lower calculated activation energy. Computational analysis has shown that the edges of palladium nanoparticle facets can be particularly active sites for oxidative addition. rsc.org

Transmetalation: Following oxidative addition, the organopalladium(II) intermediate undergoes transmetalation with the organoboron reagent (e.g., 2-bromophenylboronic acid). This step typically requires the presence of a base to activate the boronic acid. Computational models can investigate the structure of the pre-transmetalation complex and the transition state for the transfer of the aryl group from boron to palladium. rsc.org The role of the base is explicitly modeled to understand its influence on the reaction rate. The nature of the solvent and the substituents on both the pyridine and phenyl rings can significantly affect the calculated energy profile of this step. For example, electron-rich boronic acids have been shown to facilitate the reaction, a finding that can be rationalized through computational analysis of the electronic structure of the transition state. mdpi.com

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diarylpalladium(II) complex to form the C-C bond of the biaryl product, this compound, and regenerate the palladium(0) catalyst. nih.gov DFT calculations can determine the geometry of the diarylpalladium(II) intermediate and the energy barrier for the concerted elimination of the product. Steric hindrance between the ortho-substituted phenyl group and the pyridine ring can influence the stability of the intermediate and the activation energy for this step, a factor that is well-captured by computational models. beilstein-journals.orgnih.gov

The table below presents representative calculated energy values for the key steps in a generic Suzuki-Miyaura cross-coupling reaction, analogous to the synthesis of this compound. These values are illustrative and can vary significantly depending on the specific reactants, catalyst, ligands, and solvent system used in the computational model.

| Catalytic Step | Intermediate/Transition State | Relative Energy (kcal/mol) | Activation Barrier (ΔE‡) (kcal/mol) |

| Oxidative Addition | Pd(0) + Aryl-Br | 0.0 | 10-15 |

| Aryl-Pd(II)-Br | -5.0 | ||

| Transmetalation | Aryl-Pd(II)-Br + Aryl'-B(OH)₂ | -5.0 | 15-20 |

| [Aryl-Pd(II)-Aryl'] Complex | -10.0 | ||

| Reductive Elimination | [Aryl-Pd(II)-Aryl'] Complex | -10.0 | 12-18 |

| Pd(0) + Aryl-Aryl' | -25.0 |

Note: The energy values presented in this table are generalized from computational studies on similar Suzuki-Miyaura cross-coupling reactions and are intended for illustrative purposes. The actual values for the synthesis of this compound would require specific DFT calculations.

Reactivity and Reaction Pathways of 3 2 Bromophenyl Pyridine

Substituent Effects on Reactivity (Bromine and Pyridine (B92270) Nitrogen)

The bromine atom and the pyridine nitrogen exert significant electronic effects that modulate the reactivity of the entire molecule. The pyridine nitrogen is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the 2- and 4-positions. Conversely, the bromine atom on the phenyl ring is also an electron-withdrawing group via induction, yet it is a weak deactivator in electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions relative to itself.

The interplay of these effects is crucial in reactions such as cross-coupling. For instance, in palladium-catalyzed reactions, the carbon-bromine bond is a key site for oxidative addition. The electronic nature of the pyridine ring can influence the rate and efficiency of these coupling reactions. The nitrogen atom can also act as a ligand for the metal catalyst, which can either be beneficial or detrimental to the catalytic cycle depending on the specific reaction conditions. nih.gov

The Hammett parameter, which quantifies the electronic effect of substituents, can be used to understand the influence of modifications to the pyridine ring on the reactivity of the molecule. nih.gov Electron-withdrawing groups on the pyridine ring generally enhance the reactivity of the C-Br bond towards oxidative addition in palladium-catalyzed cross-coupling reactions.

| Substituent Feature | Electronic Effect | Impact on Reactivity |

| Pyridine Nitrogen | Electron-withdrawing (inductive and mesomeric) | - Deactivates the pyridine ring towards electrophilic attack.- Activates the pyridine ring for nucleophilic attack (positions 2 and 4).- Can coordinate to metal catalysts, influencing catalytic activity. |

| Bromine Atom | - Electron-withdrawing (inductive).- Weakly deactivating in electrophilic aromatic substitution.- ortho-, para- directing. | - Provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).- Influences the regioselectivity of further substitutions on the phenyl ring. |

Functional Group Interconversions and Derivatization

The bromine atom in 3-(2-bromophenyl)pyridine is a versatile handle for a variety of functional group interconversions and derivatization reactions. These transformations are fundamental in organic synthesis for creating libraries of compounds with diverse functionalities. ub.eduvanderbilt.edufiveable.me

One of the most common and powerful methods for the derivatization of aryl bromides is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound. For instance, this compound can be reacted with various arylboronic acids to synthesize a range of biaryl compounds. mdpi.com

Another important class of reactions is the Buchwald-Hartwig amination, which forms a carbon-nitrogen bond. This reaction is instrumental in synthesizing N-aryl pyridine derivatives. researchgate.netwikipedia.org The bromine atom can be substituted with a variety of primary and secondary amines in the presence of a palladium catalyst and a suitable base.

Furthermore, the bromine can be converted to other functional groups through nucleophilic aromatic substitution, though this often requires harsh conditions or activation by electron-withdrawing groups. Alternatively, conversion to an organolithium or Grignard reagent via lithium-halogen exchange or magnesium insertion, respectively, opens up pathways to a vast array of derivatives by reaction with various electrophiles.

| Reaction Type | Reagents | Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl compounds |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | N-Aryl amines |

| Heck Reaction | Alkene, Pd catalyst, Base | Aryl-substituted alkenes |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Aryl-substituted alkynes |

| Lithium-Halogen Exchange | Organolithium reagent (e.g., n-BuLi) | Aryllithium species |

| Grignard Formation | Magnesium metal | Aryl Grignard reagent |

Cyclization and Annulation Reactions Leading to Fused Heterocycles

This compound is a valuable precursor for the synthesis of fused heterocyclic systems. These reactions often involve the formation of new rings by leveraging the reactivity of both the pyridine and the bromophenyl moieties. The resulting fused heterocycles are of significant interest in medicinal chemistry and materials science due to their rigid, planar structures and unique electronic properties. ias.ac.in

Intramolecular cyclization reactions can be initiated by forming a reactive intermediate at the bromine-substituted position. For example, after conversion of the bromo group to a more reactive functional group, such as an amino or hydroxyl group, intramolecular cyclization with a suitable functional group on the pyridine ring can lead to the formation of a new heterocyclic ring.

Palladium-catalyzed annulation reactions are particularly effective for constructing fused systems. These reactions can proceed through a cascade of bond-forming events, often involving C-H activation. For instance, a palladium catalyst can initially react with the C-Br bond and then orchestrate a series of steps to form a new ring fused to the pyridine or phenyl core. researchgate.netorganic-chemistry.org

[3+2] annulation reactions, which involve the reaction of a three-atom component with a two-atom component, can also be employed. While specific examples with this compound are not prevalent in the provided search results, the general principles of such reactions with similar substrates suggest their potential applicability. chim.itrsc.orgrsc.org

| Reaction Type | Key Features | Resulting Heterocycle Type |

| Intramolecular Buchwald-Hartwig Cyclization | An amine is first coupled to the bromophenyl group, followed by an intramolecular C-N bond formation with the pyridine ring. | Fused nitrogen-containing heterocycles. |

| Palladium-Catalyzed C-H Activation/Annulation | The palladium catalyst, after oxidative addition to the C-Br bond, can direct a C-H activation on a tethered group, leading to cyclization. | Polycyclic aromatic and heteroaromatic systems. |

| Pictet-Spengler type reactions | If the bromine is converted to an aminoethyl group, this reaction can be used to form a new ring fused to the pyridine. | Fused tetrahydroisoquinoline-like systems. |

Hydrogenation and Reduction Pathways

The hydrogenation and reduction of this compound can proceed via two main pathways: reduction of the pyridine ring or reduction/removal of the bromine substituent. The outcome of the reaction is highly dependent on the choice of catalyst and reaction conditions.

Catalytic hydrogenation of the pyridine ring typically requires high pressures of hydrogen and a heterogeneous catalyst, such as platinum or palladium on carbon. nih.govthalesnano.com The aromaticity of the pyridine ring makes its reduction challenging. The presence of the bromophenyl substituent can influence the rate and selectivity of the hydrogenation. In some cases, the hydrogenation of the pyridine ring can be achieved without affecting the C-Br bond. nih.gov

Conversely, the bromine atom can be removed via hydrodehalogenation. This is often achieved using a palladium catalyst with a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like formic acid or ammonium (B1175870) formate. This reaction is a common method for the selective removal of halogen atoms from aromatic rings.

The reduction of bromopyridines can also be achieved through single-electron transfer processes, for example, in photoredox catalysis. nih.gov This method can generate a pyridyl radical, which can then be trapped by a hydrogen atom donor.

| Reaction | Catalyst/Reagents | Primary Product |

| Pyridine Ring Hydrogenation | H₂, Pt/C or Pd/C, high pressure | 3-(2-Bromophenyl)piperidine |

| Hydrodehalogenation | H₂, Pd/C, base | 3-Phenylpyridine (B14346) |

| Transfer Hydrogenation | HCOOH, Pd/C | 3-Phenylpyridine |

| Photoredox Reduction | Photoredox catalyst, H-atom donor | 3-Phenylpyridine |

Stereochemical Control and Stereoselective Transformations

Achieving stereochemical control in reactions involving this compound is crucial for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical industry. Stereoselective transformations can be introduced at various stages, including the hydrogenation of the pyridine ring or during functionalization reactions.

Asymmetric hydrogenation of the pyridine ring can lead to the formation of chiral piperidine (B6355638) derivatives. This is typically achieved using a chiral catalyst, often a transition metal complex with a chiral ligand. The development of such catalysts for the enantioselective hydrogenation of pyridines is an active area of research. nih.govacs.orgmdpi.com

Stereocontrol can also be exerted during cross-coupling reactions if a prochiral substrate is used or if the reaction creates a new stereocenter. For example, in a Heck reaction with a prochiral alkene, the choice of a chiral palladium catalyst can lead to the formation of one enantiomer of the product in excess.

Furthermore, if a chiral center is already present in a molecule derived from this compound, subsequent reactions can be influenced by this existing stereochemistry, leading to diastereoselective outcomes. The strategic placement of functional groups and the choice of reagents and catalysts are key to controlling the stereochemical outcome of these transformations.

| Transformation | Method | Stereochemical Outcome |

| Asymmetric Hydrogenation of Pyridine Ring | Chiral Rhodium or Iridium catalysts | Enantioenriched 3-(2-bromophenyl)piperidines |

| Asymmetric Heck Reaction | Chiral Palladium catalyst with a prochiral alkene | Enantioenriched products with a new stereocenter |

| Diastereoselective Reactions | Use of a chiral auxiliary or substrate with a pre-existing stereocenter | Formation of one diastereomer in excess |

Spectroscopic and Diffraction Studies for Structural Elucidation of 3 2 Bromophenyl Pyridine and Its Complexes

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. nih.govwikipedia.org The IR and Raman spectra of 3-(2-Bromophenyl)pyridine would exhibit characteristic absorption or scattering bands corresponding to specific functional groups and bond vibrations. Key expected vibrations would include C-H stretching of the aromatic rings, C=C and C=N stretching within the pyridine (B92270) ring, C-C stretching of the phenyl ring, and the C-Br stretching frequency. The complementary nature of IR and Raman spectroscopy would be utilized for a comprehensive vibrational analysis. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. wikipedia.org For this compound (C₁₁H₈BrN), high-resolution mass spectrometry (HRMS) would confirm the exact molecular weight (234.09 g/mol ). chemicalbook.com The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Analysis of the fragmentation pattern would reveal information about the molecule's stability and structure, likely showing fragments corresponding to the loss of the bromine atom or cleavage of the bond between the two aromatic rings.

X-ray Diffraction Analysis (Single Crystal and Powder)

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Theoretical and Computational Chemistry of 3 2 Bromophenyl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental tools for investigating the properties of 3-(2-bromophenyl)pyridine at the atomic level. Methods like Density Functional Theory (DFT) and ab initio calculations are widely employed to model its behavior. DFT, particularly using hybrid functionals such as B3LYP, has been shown to provide a good balance between accuracy and computational cost for studying pyridine-based molecules. mdpi.com These calculations are typically performed with basis sets like 6-311++G(d,p) to ensure reliable results for geometry, vibrational frequencies, and electronic properties. rsc.orgiu.edu

A crucial aspect of the theoretical study of this compound is the determination of its most stable three-dimensional structure through geometry optimization. nih.gov As a biaryl system, the key conformational feature is the dihedral angle between the planes of the pyridine (B92270) and the 2-bromophenyl rings. This rotation around the central C-C bond is subject to steric hindrance from the bromine atom at the ortho position.

DFT calculations can be used to map the potential energy surface as a function of this dihedral angle to identify the lowest energy conformer. mdpi.com For related 2- and 3-phenylpyridine (B14346) systems, computational studies have shown that the rings are typically twisted with respect to each other in the ground state to minimize steric repulsion, rather than adopting a fully planar or perpendicular arrangement. The optimized geometry for this compound is expected to be non-planar, with a significant dihedral angle between the two aromatic rings. This twisting minimizes the steric clash between the pyridine ring and the bulky bromine substituent on the phenyl ring.

Table 6.1: Representative Calculated Geometrical Parameters for Phenylpyridine Systems

| Parameter | Typical Calculated Value | Description |

| C-C (inter-ring) Bond Length | ~1.48-1.50 Å | The single bond connecting the pyridine and phenyl rings. |

| C-Br Bond Length | ~1.89-1.91 Å | The bond between the phenyl ring carbon and the bromine atom. |

| Phenyl-Pyridine Dihedral Angle | 30-60° | The twist angle between the planes of the two aromatic rings. |

| C-N-C (pyridine) Bond Angle | ~117-118° | The bond angle within the pyridine ring involving the nitrogen atom. |

The electronic properties of this compound are dictated by the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties.

DFT calculations predict that for phenylpyridine-type molecules, the HOMO is typically characterized by π-electron density distributed across both aromatic rings, while the LUMO also has π* character. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity.

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from quantum calculations. It visualizes the charge distribution on the molecular surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would show a region of significant negative potential around the electronegative nitrogen atom of the pyridine ring, indicating its susceptibility to electrophilic attack or its ability to act as a hydrogen bond acceptor. Conversely, positive potential regions are expected around the hydrogen atoms.

Table 6.2: Calculated Electronic Properties for a Representative Bromophenylpyridine Analogue

| Property | Calculated Value | Significance |

| HOMO Energy | ~ -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ~ -1.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Energy Gap (ΔE) | ~ 5.5 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. |

| Electronegativity (χ) | ~ 3.75 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | ~ 2.75 eV | Resistance to change in electron distribution; related to the HOMO-LUMO gap. |

Quantum chemical calculations are highly effective in simulating spectroscopic data, which aids in the interpretation of experimental spectra.

Vibrational Frequencies: DFT calculations can predict the harmonic vibrational frequencies corresponding to the normal modes of vibration. These calculated frequencies, when appropriately scaled to account for anharmonicity and basis set limitations, show excellent agreement with experimental FT-IR and Raman spectra. This allows for the precise assignment of observed spectral bands to specific molecular motions, such as C-H stretching, C-Br stretching, and ring breathing modes of the pyridine and phenyl moieties.

NMR Chemical Shifts: Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. These predictions are valuable for assigning signals in experimental NMR spectra and for confirming the molecular structure. While DFT methods are capable of providing accurate predictions, the results are sensitive to the chosen functional, basis set, and solvation model.

Mulliken population analysis is a method used to estimate the partial atomic charges on each atom within a molecule from the results of a quantum chemical calculation. This analysis partitions the total electron density among the constituent atoms, providing insight into the electronic structure and polarity of the molecule. For this compound, Mulliken charge analysis would be expected to show a significant negative charge on the nitrogen atom due to its high electronegativity. The carbon atom bonded to the nitrogen and the carbon atom bonded to the bromine would likely carry positive charges. This charge distribution influences the molecule's dipole moment, polarizability, and intermolecular interactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and the observation of time-dependent molecular processes.

For this compound, an MD simulation could be used to model the molecule's behavior in a solvent, such as water or an organic solvent. Such a simulation would reveal the dynamics of the rotation around the C-C bond connecting the two rings, showing how the dihedral angle fluctuates over time due to thermal energy and interactions with solvent molecules. This provides a more realistic picture of the molecule's conformational flexibility in solution compared to the static picture from geometry optimization. MD simulations are essential for understanding processes where molecular flexibility and solvent interactions play a crucial role.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be mapped out.

For this compound, computational modeling has been used to investigate reaction mechanisms such as palladium-catalyzed C-H bond functionalization. In such studies, DFT calculations can identify the structures of transition states and calculate the activation energy barriers for different potential pathways. This helps to determine the rate-determining step and understand the factors controlling the reaction's selectivity. For example, in a Pd-catalyzed coupling reaction, a bromo-substituent on the aryl unit can act as a traceless directing group, and computational studies can model the C-H activation step to rationalize the observed regioselectivity. Similarly, for a related isomer, 2-(2-bromophenyl)pyridine, the mechanism of copper-catalyzed fluorination has been analyzed using theoretical methods to model the Cu(I)/Cu(III) catalytic cycle and perform a microkinetic analysis.

Quantitative Structure-Activity Relationship (QSAR) and Drug-likeness Studies (Computational Aspects)

A typical QSAR study for a series of compounds including this compound would commence with the compilation of a dataset of molecules with experimentally determined biological activities. Subsequently, a wide array of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure and are generally categorized as:

Electronic Descriptors: These pertain to the electron distribution within the molecule and include parameters such as partial atomic charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: These describe the size and shape of the molecule, encompassing parameters like molecular volume, surface area, and specific conformational descriptors.

Hydrophobic Descriptors: These relate to the molecule's lipophilicity, with the logarithm of the octanol-water partition coefficient (logP) being the most prominent example.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atomic connectivity and branching.

Once the descriptors are calculated, a mathematical model is constructed to correlate a selection of these descriptors with the observed biological activity. Common statistical methods employed for this purpose include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms. The predictive power and robustness of the resulting QSAR model are then rigorously evaluated through internal and external validation techniques to ensure its reliability for predicting the activity of novel compounds.

In parallel to QSAR, the assessment of "drug-likeness" is a critical computational step in the early stages of drug discovery. This evaluation predicts whether a compound possesses the physicochemical properties that would make it a viable candidate for an orally administered drug. These predictions are often based on established guidelines, such as Lipinski's Rule of Five. chemicalbook.comsigmaaldrich.com A compound is considered to have favorable drug-like properties if it adheres to these rules, which are associated with good absorption and permeation. chemicalbook.com

The drug-likeness profile of this compound has been computationally evaluated, and its key physicochemical properties are summarized in the interactive table below.

| Physicochemical Property | Predicted Value for this compound | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Formula | C₁₁H₈BrN | - | - |

| Molecular Weight | 234.09 g/mol | < 500 Da | Yes |

| XlogP (Octanol-Water Partition Coefficient) | ~3.3 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 1 (the pyridine nitrogen) | ≤ 10 | Yes |

| Number of Rotatable Bonds | 1 | ≤ 10 (Veber's Rule) | Yes |

Based on this computational analysis, this compound exhibits a promising drug-likeness profile. The molecule's molecular weight is well under the 500 Dalton threshold, which is favorable for intestinal absorption. acdlabs.com Its calculated octanol-water partition coefficient (XlogP) of approximately 3.3 indicates a moderate level of lipophilicity, which is optimal for membrane permeability without being excessively high, which could lead to poor aqueous solubility. acdlabs.com Furthermore, the compound has zero hydrogen bond donors and only one hydrogen bond acceptor (the nitrogen atom in the pyridine ring), placing it comfortably within the limits set by Lipinski's rule. chemicalbook.comacdlabs.com The presence of only one rotatable bond also suggests a degree of conformational rigidity, which can be beneficial for binding to a biological target.

Applications in Advanced Research Domains

Medicinal Chemistry and Drug Discovery Research

In the realm of medicinal chemistry, 3-(2-Bromophenyl)pyridine and its isomers are instrumental starting points for the design and synthesis of new biologically active compounds. The presence of the bromine atom provides a reactive site for various cross-coupling reactions, allowing for the systematic modification of the molecular structure to enhance therapeutic properties.

Intermediate Synthesis for Bioactive Compounds

The primary role of this compound in drug discovery is as a key intermediate. The bromine substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of a wide range of aryl or heteroaryl groups. This versatility enables the construction of complex molecular architectures from the relatively simple bromophenylpyridine core.

For example, related bromophenylpyridine structures are used in the synthesis of complex heterocyclic systems. In one study, an ethyl 4-(4-bromophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate intermediate was derivatized using Suzuki cross-coupling with various aryl boronic acids to create a library of pyrazolo[3,4-b]pyridine esters with potential anti-diabetic activities. mdpi.com Similarly, the synthesis of novel arylated pyridine (B92270) derivatives has been achieved through the Suzuki-Miyaura protocol, starting from precursors like 2-bromo-6-(2-bromophenyl)pyridine. tandfonline.com This strategic use of the bromo-functionalization is a cornerstone of modern synthetic medicinal chemistry, enabling the efficient creation of diverse compound libraries for biological screening.

Exploration of Potential Biological Activities (e.g., antimicrobial, anti-inflammatory, anticancer)

Derivatives synthesized from bromophenylpyridine scaffolds have been investigated for a wide spectrum of biological activities. The pyridine ring is a common feature in many FDA-approved drugs, known for its ability to engage in hydrogen bonding and other key interactions with biological targets. nih.govrsc.org By attaching various functional groups to the bromophenylpyridine core, researchers can explore and optimize these interactions to achieve desired therapeutic effects.

Anticancer Activity : New pyridine-O-glycosides and their acyclic nucleoside analogues have been prepared from precursors including 4-(2-Bromophenyl)-2-hydroxy-6-(naphthalen-2-yl)nicotinonitrile. nih.gov Certain resulting glycosides demonstrated superior cytotoxic activities against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. nih.gov

Antimicrobial Activity : While not directly involving the 3-(2-bromophenyl) isomer, studies on related pyridine derivatives highlight the potential of this class of compounds. For instance, a series of pyridine derivatives prepared from N'-(3-bromophenyl)acetohydrazides showed promising anti-fungal and anti-microbial activity. ajprd.com Another study synthesized fused Pyrano[2,3-b]Pyridine derivatives that exhibited effective to moderate action against various fungi and bacteria. ekb.eg Computational studies on 3-bromo-5-(2,5-difluorophenyl)pyridine (B8456956) have also suggested that such molecules might be bioactive, which was confirmed by experimental activity against bacteria and fungi. nottingham.ac.uk

Interactive Table: Biological Activities of Bromophenylpyridine Derivatives Below is a summary of research findings on the biological activities of various compounds derived from or related to bromophenylpyridine structures.

| Derivative Class | Starting Scaffold Example | Biological Activity Investigated | Key Findings |

| Pyridine-O-glycosides | 4-(2-Bromophenyl)-2-hydroxy-6-(naphthalen-2-yl)nicotinonitrile | Anticancer | Superior cytotoxic activity against MCF-7 and HepG2 cancer cell lines. nih.gov |

| Acetohydrazides | N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazide | Antimicrobial, Antifungal | Some synthesized compounds showed good anti-fungal and anti-microbial activity. ajprd.com |

| Fused Pyrano[2,3-b]Pyridines | Spiro pyrano derivative | Antimicrobial | Compounds exhibited effective to moderate action against tested microorganisms. ekb.eg |

| Difluorophenyl Pyridine | 3-bromo-5-(2,5-difluorophenyl)pyridine | Antimicrobial | Showed mild antimicrobial activities compared to standard drugs. nottingham.ac.uk |

Lead Compound Derivatization and Optimization

In drug discovery, a "lead compound" is a molecule with promising biological activity that serves as the starting point for optimization. researchgate.net The goal of lead optimization is to modify the lead's structure to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.com The bromophenylpyridine scaffold is well-suited for this process.

For example, in a study focused on developing inhibitors for Aurora A kinase, a key protein in cell cycle regulation, researchers identified 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a potent and selective lead compound. mdpi.com This molecule, featuring a 3-bromophenyl group attached to a different heterocyclic core, illustrates how this specific substitution pattern can be a key element in a lead structure. The bromine atom can be replaced with other groups to fine-tune interactions with the kinase's active site, while the rest of the molecule is modified to improve properties like solubility and metabolic stability. This iterative process of derivatization and biological testing is central to transforming a promising lead into a viable drug candidate. mdpi.com

Target Identification and Binding Studies (indirectly via computational modeling)

Computational modeling plays a crucial, albeit often indirect, role in modern drug discovery, including for compounds derived from this compound. Techniques like molecular docking and Density Functional Theory (DFT) are used to predict how these molecules will behave at an atomic level. scispace.com